N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-4-[3-(Piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a structurally complex thiazole derivative featuring a piperidine-sulfonylphenyl moiety and a pyridinylmethyl substituent. The Z-configuration of the imine group in the thiazole ring is critical for maintaining its planar geometry, which may enhance interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C26H26N4O2S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H26N4O2S2/c31-34(32,29-15-5-2-6-16-29)24-13-7-10-22(17-24)25-20-33-26(28-23-11-3-1-4-12-23)30(25)19-21-9-8-14-27-18-21/h1,3-4,7-14,17-18,20H,2,5-6,15-16,19H2 |
InChI Key |
MSPBHIOJBUOPSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CC5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridin-3-ylmethyl group. The piperidin-1-ylsulfonylphenyl group is then attached, and finally, the aniline moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and yield. Purification steps, such as recrystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring or the sulfonyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various substituents, such as halogens or nitro groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in anticancer research due to its ability to modulate various molecular targets involved in tumor growth and metastasis. Thiazole derivatives are known for their anticancer properties, often acting as inhibitors of cell proliferation. Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression, such as protein kinases and phosphodiesterases .
Antimicrobial Properties
Thiazole derivatives have been extensively studied for their antimicrobial effects. N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline may exhibit antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Studies have demonstrated that thiazole-based compounds can disrupt bacterial cell walls or interfere with metabolic pathways, leading to cell death .
Biological Research
Enzyme Inhibition Studies
The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes by mimicking substrate structures. For example, they can inhibit carbonic anhydrase or certain proteases, which are critical in various biological processes. This property can be exploited in drug design for conditions like hypertension or glaucoma .
Signal Transduction Modulation
Research indicates that thiazole derivatives can modulate signaling pathways critical for cellular functions. They may influence pathways such as the MAPK/ERK pathway or PI3K/Akt pathway, which are often dysregulated in cancer and other diseases. By targeting these pathways, compounds like this compound could provide therapeutic benefits in treating various conditions .
Material Science
Polymer Chemistry
The unique structural characteristics of this compound may allow it to be used in polymer synthesis or modification. Thiazole-containing polymers can exhibit interesting electronic properties and thermal stability, making them suitable for applications in organic electronics or photonic devices . The incorporation of piperidine moieties could enhance the solubility and processability of these materials.
Case Studies
Mechanism of Action
The mechanism of action of N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Piperidine vs.
- Pyridinylmethyl vs. 2-Methoxyethyl/Phenylethyl : The pyridin-3-ylmethyl group in the target compound introduces a nitrogen-rich aromatic system, enhancing π-π stacking or hydrogen-bonding interactions compared to the ether-linked 2-methoxyethyl (analog ) or hydrophobic phenylethyl (analog ) groups.
- 3-Methylpiperidin-1-yl Substituent : The methyl group on the piperidine ring (analog ) could modulate lipophilicity and metabolic stability compared to the unsubstituted piperidine in the target compound .
Pharmacological and Physicochemical Comparisons
Table 2: Hypothetical Property Comparison (Based on Structural Features)
Research Findings :
- Antimycobacterial Activity : While direct data for the target compound is unavailable, structurally related nitrothiophen-containing analogs demonstrate that electron-withdrawing groups (e.g., sulfonyl) enhance bioactivity .
- CMC Determination : Sulfonamide-containing compounds like the target may exhibit surfactant-like behavior at critical micelle concentrations (CMCs), similar to quaternary ammonium compounds (e.g., BAC-C12) .
Biological Activity
N-[(2Z)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine sulfonamide moiety, and an aniline structure. Its molecular formula is with a molecular weight of approximately 479.614 g/mol. The compound's structural components suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O3S |
| Molecular Weight | 479.614 g/mol |
| Density | 1.33 g/cm³ |
| Boiling Point | 653.5 °C |
Antibacterial Activity
Research indicates that compounds containing thiazole and piperidine moieties exhibit significant antibacterial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
- Case Study : A study evaluated the antibacterial efficacy of synthesized thiazole compounds against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity with minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL .
Anticancer Activity
The compound's structure suggests potential as an anticancer agent. Thiazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines.
- Research Findings : In vitro studies have shown that certain thiazole compounds can induce apoptosis in cancer cells by activating caspase pathways. For example, a related thiazole derivative demonstrated selective cytotoxicity against BRCA-deficient cancer cells, indicating its potential as a targeted therapy .
Enzyme Inhibition
The enzyme inhibition activity of this compound is noteworthy, particularly regarding acetylcholinesterase (AChE) and urease.
- Findings : Compounds with similar structures have been reported to show strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibitors derived from thiazole structures have been explored for their potential in managing urinary tract infections.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications in the piperidine or thiazole rings can significantly affect the compound's potency and selectivity.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
